6-Chloro-2,3-difluorotoluene
Overview
Description
Scientific Research Applications
Temperature Dependence in Fluorotoluene Compounds
A study by Jonas, Borowski, and Gutowsky (1967) examined the temperature dependence of F-F coupling constants in compounds like 2-fluoro-α-chloro-α,α-difluorotoluene. They found significant temperature-related variations in these constants, consistent with the presence of multiple conformers differing in rotational angles. This research contributes to the understanding of fluorine's behavior in complex organic molecules (Jonas, Borowski, & Gutowsky, 1967).
Spectroscopy and Internal Rotation
Maiti, Jaman, and Nandi (1996) explored the microwave rotational spectra of related compounds, providing insights into the molecular structure and behavior of fluorotoluene derivatives. This research is vital for comprehending the molecular dynamics and structure of such compounds (Maiti, Jaman, & Nandi, 1996).
Conformational Behavior Studies
Schaefer, Takeuchi, and Sveinson (1988) studied the conformational behavior of 5Jm(F,CH) in difluoro derivatives of toluene, ethylbenzene, and cumene. Their findings help understand the rotational and conformational variations in these molecules, which is crucial for designing and synthesizing new chemical compounds (Schaefer, Takeuchi, & Sveinson, 1988).
Application in Synthetic Chemistry
Volchkov, Lipkind, and Nefedov (2020) discussed a two-step synthesis method for creating 1,2-difluorobenzenes, including 2,3-difluorotoluene. This highlights the importance of 6-Chloro-2,3-difluorotoluene in synthetic chemistry, particularly in the creation of novel fluorinated compounds (Volchkov, Lipkind, & Nefedov, 2020).
Exploration in Molecular Physics
Zhu, Kjaergaard, and Henry (1997) investigated the vapor phase overtone spectra of 2,6-difluorotoluene, contributing to the understanding of molecular physics, particularly in how methyl rotation and CH stretching interact in such molecules (Zhu, Kjaergaard, & Henry, 1997).
properties
IUPAC Name |
1-chloro-3,4-difluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTVWMCENIWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288520 | |
Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluorotoluene | |
CAS RN |
1208077-23-9 | |
Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.